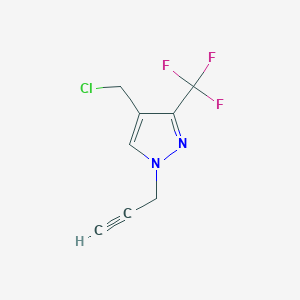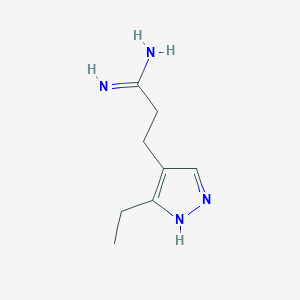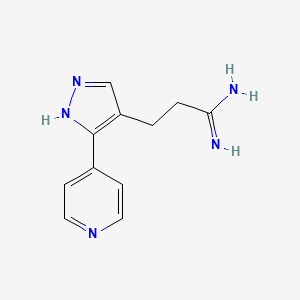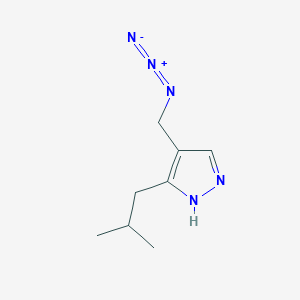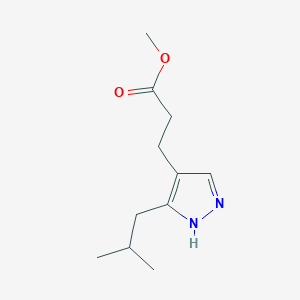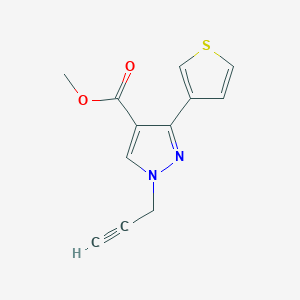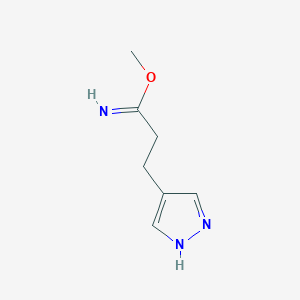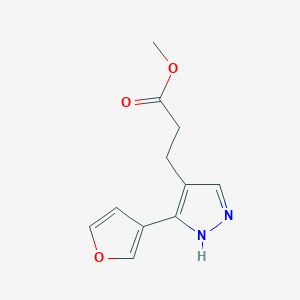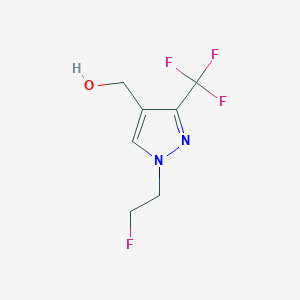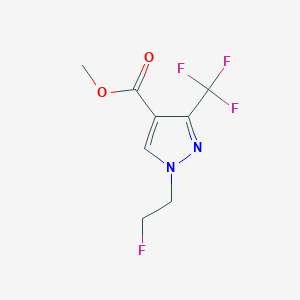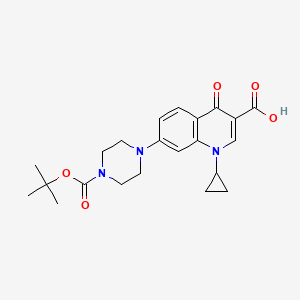
7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
The study of the reactivity of quinolone carboxylic acids with piperazine derivatives in aqueous medium sheds light on the synthesis processes of quinolone antibiotics such as ciprofloxacin and norfloxacin. The reaction between 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid and piperazine results in ciprofloxacin, with the formation of specific impurities characterized and isolated during the process (Kalkote, Sathe, Kharul, Chavan, & Ravindranathan, 1996).
Physicochemical Properties
Investigations into the physicochemical properties of quinolone derivatives, including their melting and dissociation behaviors, are crucial for improving the crystallization and purification processes in the industrial manufacture of compounds like ciprofloxacin. Understanding these properties assists in the optimization of production processes for these antibiotics (Qiuxiang, 2002).
Novel Derivatives and Antimicrobial Studies
The synthesis of novel ciprofloxacin derivatives and their subsequent evaluation for antimicrobial properties is an important area of research. This includes the creation of piperazine substituted ciprofloxacin derivatives and their structural establishment through spectral studies. The antimicrobial activities of these derivatives offer insights into the development of new therapeutic agents (Yadav & Joshi, 2008).
Photochemical Studies
Understanding the photochemical behavior of quinolone antibiotics in aqueous solutions, such as ciprofloxacin, is essential for assessing their stability and degradation pathways under various environmental conditions. These studies involve the examination of substitution reactions, decarboxylation, and the effects of additives on the reaction course (Mella, Fasani, & Albini, 2001).
Synthesis of Thiazolidinone Derivatives
The development of fluoroquinolone-based thiazolidinones and their evaluation for antifungal and antibacterial activities is another significant application. This research involves the synthesis of novel compounds from quinolone carboxylic acids and their screening for antimicrobial properties, contributing to the search for new antimicrobial agents (Patel & Patel, 2010).
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. The interaction with these enzymes involves the formation of a stable complex that prevents the supercoiling of DNA, thereby inhibiting bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts DNA replication and transcription, leading to cell death. In mammalian cells, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of bacterial DNA gyrase and topoisomerase IV, forming a stable complex that inhibits their activity. This binding prevents the enzymes from catalyzing the supercoiling of DNA, which is essential for DNA replication and transcription. Additionally, the compound can inhibit the activity of certain kinases in mammalian cells, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in urine and bile. The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by organic anion transporters and effluxed by P-glycoprotein. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins. It can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound can be directed to the nucleus, where it can inhibit DNA gyrase and topoisomerase IV, or to the mitochondria, where it can induce apoptosis .
Propiedades
IUPAC Name |
1-cyclopropyl-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)24-10-8-23(9-11-24)15-6-7-16-18(12-15)25(14-4-5-14)13-17(19(16)26)20(27)28/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAUXTZLFINWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




